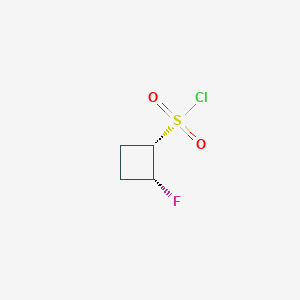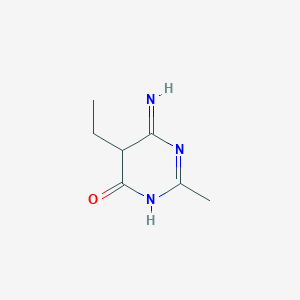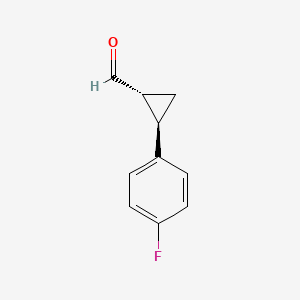![molecular formula C10H17N5O5 B12355945 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate](/img/structure/B12355945.png)
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate is a purine nucleoside analog. It is structurally related to guanosine and is known as 2’-deoxyguanosine. This compound plays a significant role in various biological processes and is a key component in the structure of DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one typically involves the condensation of guanine with deoxyribose. The reaction is carried out under acidic conditions to facilitate the formation of the glycosidic bond between the guanine base and the deoxyribose sugar .
Industrial Production Methods
Industrial production of this compound involves the use of biotechnological methods, including the fermentation of genetically modified microorganisms that can produce nucleosides. The fermentation broth is then purified to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: The amino group at the 2-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated and acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of various nucleoside analogs.
Biology: Plays a role in the study of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the production of nucleic acid-based products.
Wirkmechanismus
The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It targets DNA polymerases and other enzymes involved in DNA synthesis. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of DNA replication is desired .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanosine: Similar structure but contains a ribose sugar instead of deoxyribose.
Adenosine: Contains an adenine base instead of guanine.
Cytidine: Contains a cytosine base instead of guanine.
Uniqueness
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one is unique due to its specific incorporation into DNA and its ability to terminate DNA synthesis. This property makes it particularly valuable in therapeutic applications .
Eigenschaften
Molekularformel |
C10H17N5O5 |
|---|---|
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H15N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-8,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+,7?,8?;/m0./s1 |
InChI-Schlüssel |
DHFQDVFIVNWHNA-JFOGGYDMSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2N=C(NC3=O)N)CO)O.O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3C2N=C(NC3=O)N)CO)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


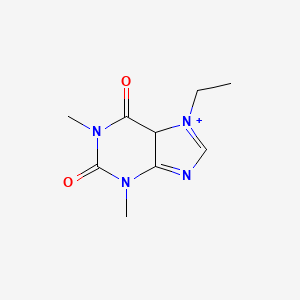


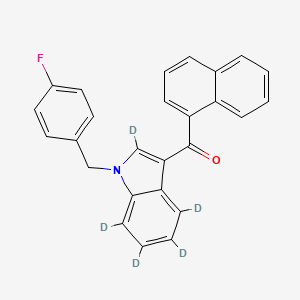
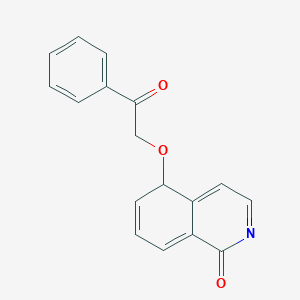
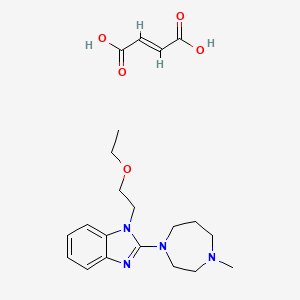
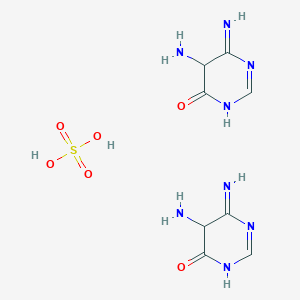
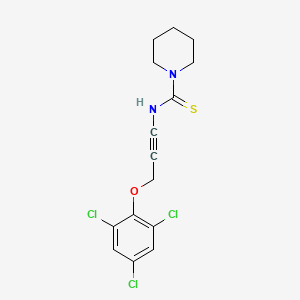

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12355907.png)

